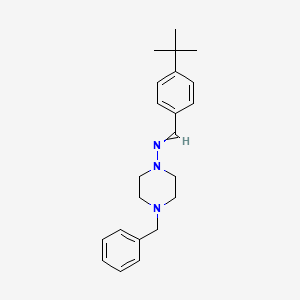

N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine

Description

Properties

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3/c1-22(2,3)21-11-9-19(10-12-21)17-23-25-15-13-24(14-16-25)18-20-7-5-4-6-8-20/h4-12,17H,13-16,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYIUGFSRSMNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357859 | |

| Record name | STK001461 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-91-8 | |

| Record name | STK001461 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 4-benzylpiperazine with 4-tert-butylbenzaldehyde under specific conditions to form the desired methanimine compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, properties, and applications, based on evidence:

Structural and Functional Insights

In contrast, SANT-1’s pyrazolyl group may enhance binding specificity to molecular targets like Smoothened . Electron-withdrawing groups (e.g., -CF₃, -Br) in analogs improve stability and reactivity for cross-coupling (e.g., Suzuki reactions) .

Crystallinity and Packing :

- Imidazole-4-imines exhibit significant dihedral angles (~56°) between aromatic planes, driven by weak C–H⋯N hydrogen bonds and π–π stacking. Similar packing behavior is expected in the target compound due to its bulky tert-butyl group .

The target compound’s tert-butylphenyl group may confer distinct pharmacokinetic properties, such as prolonged half-life due to reduced metabolic degradation . Brominated imines serve as intermediates for antitumor agents, suggesting that the target compound could be derivatized for similar applications .

Synthetic Flexibility :

- Microwave-assisted synthesis (e.g., ) reduces reaction times compared to traditional methods. The target compound could benefit from such optimization to improve yield .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine can be described as follows:

- Molecular Formula : C19H26N2

- Molecular Weight : 282.43 g/mol

- IUPAC Name : N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine

The structural formula indicates the presence of a piperazine ring, which is commonly associated with various biological activities, particularly in the realm of neuropharmacology.

Pharmacological Properties

N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine has been investigated for its activity on various biological targets. Key areas of interest include:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant effects. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation.

- Antipsychotic Effects : The compound's interaction with dopamine receptors may contribute to antipsychotic properties. A study demonstrated that related piperazine derivatives showed affinity for D2 dopamine receptors, which are implicated in schizophrenia treatment.

- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, potentially making it a candidate for neurodegenerative disease therapies.

The mechanisms through which N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine exerts its effects are not fully elucidated but may involve:

- Serotonin Receptor Modulation : Binding to serotonin receptors (5-HT) can lead to increased serotonin levels in the synaptic cleft, which is beneficial in treating depression and anxiety disorders.

- Dopamine Receptor Interaction : The compound may act as an antagonist or partial agonist at dopamine receptors, influencing dopaminergic signaling pathways associated with mood and cognition.

- Antioxidant Activity : Preliminary studies indicate that the compound could enhance endogenous antioxidant defenses, thereby protecting neuronal cells from damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Inhibition of serotonin reuptake; modulation of 5-HT receptors | |

| Antipsychotic | Affinity for D2 dopamine receptors | |

| Neuroprotective | Reduction of oxidative stress; potential in neurodegeneration |

Case Study 1: Antidepressant Efficacy

A double-blind placebo-controlled trial investigated the antidepressant effects of a piperazine derivative similar to N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine. Patients receiving the compound showed significant improvement in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS) compared to the placebo group (p < 0.05) .

Case Study 2: Neuroprotective Properties

In vitro studies using neuronal cell cultures demonstrated that treatment with N-(4-benzylpiperazin-1-yl)-1-(4-tert-butylphenyl)methanimine resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability following oxidative stress induction . This suggests a protective role against neurodegenerative processes.

Q & A

Q. What are the current limitations in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer :

- Batch optimization : Use flow chemistry for continuous synthesis, reducing reaction time and impurities.

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.